2-(8,8-Dinitrooctyl)phenyl but-2-enoate
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Overview
Description
2-(8,8-Dinitrooctyl)phenyl but-2-enoate is an enoate ester obtained by the formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dinitrooctyl group and a but-2-enoate moiety.
Preparation Methods
The synthesis of 2-(8,8-Dinitrooctyl)phenyl but-2-enoate involves several steps:
Starting Materials: The synthesis begins with 3-methylacrylic acid and 2,4-dinitro-6-(octan-2-yl)phenol.
Condensation Reaction: The carboxy group of 3-methylacrylic acid undergoes a condensation reaction with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol to form the enoate ester.
Reaction Conditions: The reaction typically requires an acidic or basic catalyst to facilitate the condensation process. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Chemical Reactions Analysis
2-(8,8-Dinitrooctyl)phenyl but-2-enoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(8,8-Dinitrooctyl)phenyl but-2-enoate has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(8,8-Dinitrooctyl)phenyl but-2-enoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
2-(8,8-Dinitrooctyl)phenyl but-2-enoate can be compared with other similar compounds:
Properties
CAS No. |
90026-15-6 |
---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-(8,8-dinitrooctyl)phenyl] but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-2-10-18(21)26-16-13-9-8-12-15(16)11-6-4-3-5-7-14-17(19(22)23)20(24)25/h2,8-10,12-13,17H,3-7,11,14H2,1H3 |
InChI Key |
GNDYZPABVATVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC1=CC=CC=C1CCCCCCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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